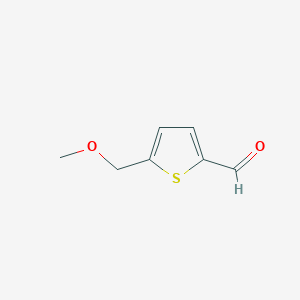

5-(Methoxymethyl)thiophene-2-carbaldehyde

Overview

Description

5-(Methoxymethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrooxidation in Organic Synthesis

Yoshida, Takeda, and Fueno (1991) studied the electrooxidation of dimethyl- and tetramethyl-thiophene in methanol, resulting in isomeric mixtures of 2,5-dimethoxy adducts. This process, which includes the transformation of these adducts into 2-(methoxymethyl)thiophenes, highlights the role of 5-(Methoxymethyl)thiophene-2-carbaldehyde in organic synthesis, particularly in the context of electrochemical methods (Yoshida, Takeda, & Fueno, 1991).

Mediation in Chemical Reactions

Yang and Fang (1995) found that thiophene-2-carbaldehyde adds to various aldehydes, mediated by samarium diiodide. This highlights the utility of derivatives like this compound in facilitating specific chemical reactions, particularly in the context of hydroxyalkylation (Yang & Fang, 1995).

Synthesis of Complex Molecules

Bar (2021) demonstrated the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a process that can be related to the synthesis of complex molecules involving this compound. This research underscores the compound's role in synthesizing structurally intricate molecules (Bar, 2021).

Applications in Material Science

Kubo et al. (2005) researched incorporating π-conjugated polymers into silica, using compounds like 2-methoxy-5-(2-ethylhexyloxy)benzene-1,4-dicarbaldehyde. This suggests potential applications of this compound in material science, particularly in the creation of composite materials (Kubo et al., 2005).

Development of Fluorescent Sensors

Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a novel fluorescent sensor for ferric ions. This indicates that derivatives of this compound could be significant in developing fluorescent sensors for various applications (Zhang et al., 2016).

Corrosion Inhibition

Bouklah et al. (2005) studied the effect of thiophene derivatives on steel corrosion inhibition. Their findings suggest the potential use of this compound derivatives in corrosion inhibition applications (Bouklah et al., 2005).

Safety and Hazards

The safety information for 5-(Methoxymethyl)thiophene-2-carbaldehyde includes the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name |

5-(methoxymethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOOAUIRQWEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)